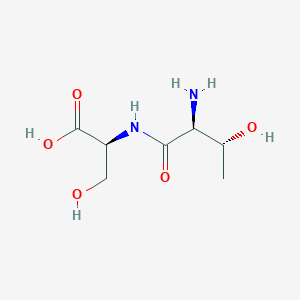

H-Thr-ser-OH

Description

Significance of Dipeptides as Fundamental Building Blocks in Peptide Science

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. nih.gov Their importance in peptide science is paramount, as they serve as the most basic models for understanding the structure and reactivity of the peptide linkage, which is the backbone of all proteins. nih.gov The study of dipeptides provides crucial insights into the conformational preferences of peptide chains, the influence of amino acid side chains on local structure, and the fundamental interactions that govern protein folding and function.

Furthermore, dipeptides are not merely theoretical models; they are biologically active molecules in their own right. They can be found in various organisms and are known to possess diverse physiological and cell-signaling effects. basys2.canih.gov As incomplete breakdown products of protein digestion or catabolism, they play a role in metabolic pathways. basys2.ca Some dipeptides exhibit antioxidant properties, contributing to the protection of cells from oxidative damage. nih.gov Their study is therefore essential for a comprehensive understanding of proteomics, metabolomics, and the broader field of chemical biology.

Overview of Threonyl-Serine (H-Thr-ser-OH) within the Context of Natural Amino Acid Dipeptides

Threonyl-Serine (this compound) is a dipeptide formed from the amino acids L-threonine and L-serine. At a physiological pH of 7.3, it predominantly exists as a zwitterion, where the carboxylic acid group is deprotonated and the amino group is protonated. nih.govpurdue.eduquora.comwikipedia.org This dipeptide has been identified in organisms such as Brassica napus (rapeseed) and the parasite Trypanosoma brucei. nih.gov

The chemical properties of this compound are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C7H14N2O5 | nih.gov |

| Molecular Weight | 206.20 g/mol | nih.gov |

| CAS Number | 61043-86-5 | nih.gov |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]-3-hydroxypropanoate | nih.gov |

As a dipeptide containing threonine and serine, this compound is of interest in the context of peptide synthesis. Both serine and threonine are key residues in a chemical method known as Serine/Threonine Ligation (STL), which is a powerful tool for the synthesis of large peptides and proteins. nih.govfrontiersin.orgnih.govresearchgate.net This technique allows for the joining of unprotected peptide segments, a significant advancement in the field of chemical protein synthesis.

Historical Perspectives on Early Investigations of Dipeptide Structure and Function

The study of dipeptides and the broader field of peptide chemistry has its roots in the pioneering work of Emil Fischer at the beginning of the 20th century. Fischer was the first to successfully synthesize a dipeptide, glycylglycine, in a laboratory setting. His work laid the foundation for understanding the peptide bond and the polypeptide nature of proteins.

Fischer's research was instrumental in establishing the fundamental principles of peptide chemistry, including the methods for forming peptide bonds and protecting reactive functional groups. These early investigations were crucial for the subsequent elucidation of protein structure and function. The ability to synthesize peptides with defined sequences opened the door to studying their biological activities and paved the way for the development of peptide-based therapeutics and other applications in biotechnology. The early focus on simple dipeptides provided the essential knowledge base for tackling the synthesis and study of more complex polypeptides and proteins.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDLGHLJTHMDII-WISUUJSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61043-86-5 | |

| Record name | Threonylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Strategies for Threonyl Serine Dipeptide and Its Analogues

Chemo- and Regioselective Synthesis of Threonyl-Serine and Related Dipeptides

Achieving chemo- and regioselectivity is paramount in the synthesis of threonyl-serine containing peptides to ensure the correct amide bond formation and to avoid unwanted side reactions involving the hydroxyl groups of threonine and serine.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Threonyl-Serine Motifs

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. bachem.com For the synthesis of sequences containing threonine and serine, the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is commonly employed. researchgate.netpeptide.com In this approach, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side chains, including the hydroxyl groups of threonine and serine, are protected with acid-labile groups such as tert-butyl (tBu).

The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).

Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent and then coupled to the deprotected N-terminus of the resin-bound peptide.

Washing: Excess reagents and by-products are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov

| Step | Description | Reagents |

| Resin Loading | The C-terminal amino acid (Serine) is attached to a solid support (resin). | Fmoc-Ser(tBu)-OH, Resin (e.g., Rink Amide), Coupling agents |

| Deprotection | Removal of the Fmoc protecting group from the N-terminus of the resin-bound serine. | 20% Piperidine in DMF |

| Coupling | The next amino acid (Threonine) is activated and coupled to the free amine of serine. | Fmoc-Thr(tBu)-OH, Coupling agents (e.g., HBTU, DIC/HOBt) |

| Capping (Optional) | Unreacted amino groups are blocked to prevent the formation of deletion sequences. | Acetic anhydride |

| Final Deprotection | Removal of the N-terminal Fmoc group. | 20% Piperidine in DMF |

| Cleavage | The completed dipeptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) based cocktail |

Salicylaldehyde (B1680747) Ester-Mediated Ligation at Serine/Threonine Residues for Peptide Assembly

Serine/Threonine Ligation (STL) is a powerful chemoselective method for the assembly of peptide fragments. acs.org This strategy relies on the reaction between a peptide with a C-terminal salicylaldehyde (SAL) ester and another peptide with an N-terminal serine or threonine residue. pnas.orgnih.govnih.gov The ligation proceeds through an imine capture mechanism, followed by an intramolecular 5-endo-trig cyclization to form an N,O-benzylidene acetal (B89532) intermediate. frontiersin.org Subsequent acidolysis of this intermediate yields the native peptide bond at the ligation site. acs.orgresearchgate.net

A key advantage of STL is its independence from cysteine residues, which are required for the more common Native Chemical Ligation (NCL). nih.gov Given the higher natural abundance of serine and threonine compared to cysteine, STL offers greater flexibility in choosing ligation sites. acs.orgnih.gov The required peptide salicylaldehyde esters can be readily prepared using Fmoc-SPPS. pnas.orgnih.gov This method has been successfully applied to the convergent synthesis of therapeutic peptides and proteins. nih.govnih.gov

Enzymatic Synthesis Approaches for Threonyl-Serine and Analogues

Enzymatic methods offer a green and highly stereoselective alternative for peptide synthesis. Threonyl-tRNA synthetases (ThrRS) are enzymes that play a crucial role in protein biosynthesis by ensuring the correct attachment of threonine to its corresponding tRNA. nih.gov While their primary role is in translation, the principles of their substrate specificity and catalytic mechanism can inform the development of enzymatic peptide synthesis.

L-Threonine aldolase (B8822740) is another enzyme that has been explored for the synthesis of β-hydroxy-α-amino acids, which are precursors to threonine and its analogues. nih.gov By catalyzing the aldol (B89426) reaction between glycine (B1666218) and an aldehyde, these enzymes can generate the threonine backbone with high stereocontrol. nih.gov Research has focused on engineering these enzymes to improve their stereoselectivity for specific substrates, thereby enabling the synthesis of non-canonical amino acids that can be incorporated into peptides. nih.gov

Strategies for Overcoming Synthetic Challenges in Threonyl-Serine Incorporating Sequences

The synthesis of peptides containing threonine and serine is not without its challenges. A notable side reaction in Fmoc-SPPS is the O-sulfonation of serine and threonine residues. nih.gov This can occur during the final acidolytic cleavage step when using certain protecting groups for arginine, such as Pmc or Mtr, in the absence of suitable scavengers. nih.gov The resulting peptide sulfuric acid mono-esters can be difficult to separate from the desired product. The use of appropriate scavengers in the cleavage cocktail is crucial to mitigate this side reaction.

Another challenge, particularly in the synthesis of long peptides, is the potential for incomplete coupling reactions, leading to the accumulation of truncated sequences. nih.gov Optimizing coupling conditions, such as the choice of coupling reagents and reaction times, is essential for maximizing the yield of the desired full-length peptide. For particularly "difficult sequences," altering the synthetic strategy, such as changing the protecting group scheme or the ligation site, may be necessary. researchgate.net

Design Principles for Site-Selective Modification of Threonyl-Serine Residues

The hydroxyl groups of serine and threonine are common targets for post-translational modifications (PTMs), such as phosphorylation and glycosylation, which play critical roles in protein function. researchgate.net The ability to selectively modify these residues in synthetic peptides is therefore of great interest.

Site-selective modification can be achieved through chemo- and regioselective reactions that target the unique reactivity of the hydroxyl group. cam.ac.uk One strategy involves the use of protecting groups to mask all but the desired modification site. Following the modification reaction, the protecting groups are removed to yield the site-selectively modified peptide.

Another approach is to leverage the local environment of the target serine or threonine residue to direct the modification. For instance, the introduction of specific amino acid sequences flanking the target residue can create a recognition motif for an enzyme or a chemical reagent, thereby promoting site-selective modification. Computational modeling and high-throughput screening can be used to identify potential mutation sites that facilitate selective functionalization. cam.ac.uk

Stereochemical Control in Threonyl-Serine Dipeptide Synthesis

Threonine has two chiral centers, leading to four possible stereoisomers. Maintaining the desired stereochemistry during synthesis is critical, as the biological activity of peptides is highly dependent on their three-dimensional structure.

During SPPS, the use of enantiomerically pure amino acid building blocks is the primary means of ensuring stereochemical integrity. However, racemization can occur under certain conditions, particularly during the activation step. The choice of coupling reagents and the reaction conditions must be carefully controlled to minimize this risk.

In enzymatic synthesis, the inherent stereoselectivity of the enzyme is a major advantage. For example, l-Threonine aldolase can be engineered to exhibit high Cβ stereoselectivity, enabling the synthesis of specific stereoisomers of β-hydroxy-α-amino acids. nih.gov Molecular dynamics simulations can be used to understand the substrate-enzyme interactions that govern stereoselectivity, providing insights for rational enzyme design. nih.gov The stereochemistry of the amino acid head groups can also influence the packing and phase behavior of amphiphilic peptides at interfaces, highlighting the importance of stereochemical purity for the material properties of these molecules. researchgate.net

Elucidation of Threonyl Serine Dipeptide Conformation and Dynamics

Experimental Spectroscopic Techniques for Conformational Analysis of Threonyl-Serine

Spectroscopic methods probe molecular structure by analyzing the interaction of molecules with electromagnetic radiation. For dipeptides, these techniques are invaluable for determining backbone and side-chain conformations, as well as intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of molecules, including peptides. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the local environment of atoms within a molecule.

Dihedral Angle Determination: NMR parameters, such as scalar coupling constants (J-couplings), particularly the ³J(HN, Hα) coupling, are sensitive to the dihedral angle φ (phi) along the peptide backbone drexel.eduresearchgate.netnih.govuzh.ch. Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) provides information about through-space proximity between nuclei, allowing for the determination of distances between specific atoms. These distance restraints, when combined with computational methods, can constrain the possible backbone dihedral angles (φ, ψ, and ω) and side-chain dihedral angles (χ) uzh.chnih.gov.

Conformational Ensembles: For flexible molecules like dipeptides, NMR spectra often represent a conformational average. However, by analyzing various NMR parameters and employing advanced computational techniques, it's possible to infer the populations of different stable conformers within the observed ensemble drexel.edu. Solid-state NMR can also provide structural insights into crystalline dipeptides mdpi.com.

Specific Applications: Studies on dipeptide models, such as N-formyl-serinamide, have shown linear correlations between chemical shifts of specific nuclei (e.g., ¹Hα, ¹³Cα) and backbone dihedral angles (φ, ψ), demonstrating the utility of NMR for structure-function relationships nih.gov. Research on various dipeptides has shown that NMR coupling constants can indicate conformational preferences, similar to those found in protein coil regions researchgate.net.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is particularly sensitive to the secondary structural elements of peptides and proteins.

Secondary Structure Identification: CD spectra are characteristic of different secondary structures: α-helices typically show a negative peak around 222 nm and a positive peak around 190 nm, while β-sheets exhibit a positive peak near 195 nm and a negative peak around 217 nm. Random coils generally display a weaker, less defined spectrum americanpeptidesociety.orgmdpi.com.

Conformational Propensities: For dipeptides and small peptides, CD spectroscopy can reveal propensities towards specific conformations, such as β-turns or extended structures americanpeptidesociety.orgsubr.edujst.go.jp. By analyzing spectral features, researchers can estimate the population of different structural motifs present in solution nih.govamericanpeptidesociety.orgnih.gov.

Environmental Effects: CD is also used to study how environmental factors (e.g., solvent composition, pH, temperature) influence peptide conformation, providing insights into stability and folding americanpeptidesociety.orgsubr.edunih.gov. For instance, the addition of trifluoroethanol can induce helical structures in peptides that are otherwise random coils nih.gov.

Infrared (IR) and Raman spectroscopy provide information about molecular vibrations, which are directly related to the molecule's structure, functional groups, and intermolecular interactions.

Vibrational Modes: The peptide backbone exhibits characteristic vibrational modes, notably the Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and Amide II band (C-N stretching and N-H bending, ~1500-1600 cm⁻¹) umich.edusgu.rulew.ro. The position and shape of these bands are sensitive to the secondary structure and hydrogen bonding patterns researchgate.netumich.edusgu.rulew.ro. For example, antiparallel β-sheets are often associated with Amide I bands around 1690-1698 cm⁻¹ lew.ro.

Intermolecular Interactions: These techniques are powerful for studying hydrogen bonding and other intermolecular forces. Changes in vibrational frequencies and intensities, particularly in the Amide I and Amide II regions, can indicate the formation of hydrogen bonds between peptide molecules or with solvent molecules umich.edusgu.ru. The study of dipeptides in solid states or colloidal suspensions has utilized solid-state linear-polarized IR spectroscopy (IR-LD) to elucidate structural details and hydrogen bonding networks researchgate.netnih.govresearchgate.net.

Complementary Nature: IR and Raman spectroscopy are complementary. IR absorption is sensitive to changes in dipole moment, while Raman scattering depends on changes in polarizability. This means polar groups often yield stronger IR signals, while non-polar groups may have more intense Raman bands dairy-journal.org.

Theoretical and Computational Approaches to Threonyl-Serine Conformation

Computational methods complement experimental data by providing atomic-level detail and exploring conformational spaces that may be difficult to access experimentally.

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for its constituent atoms.

Conformational Sampling: MD simulations allow for the exploration of the dipeptide's conformational space, tracking the evolution of dihedral angles (φ, ψ) and side-chain orientations over time tandfonline.comacs.orgnih.gov. This provides a dynamic picture of how the molecule samples its potential energy landscape.

Ensemble Generation: MD can generate a statistically representative ensemble of conformations, from which properties like average dihedral angles, root-mean-square deviations (RMSD), and root-mean-square fluctuations (RMSF) can be calculated acs.orgmdpi.complos.orgplos.orggithub.com. These simulations can identify stable low-energy conformers and transition pathways between them tandfonline.comnih.govgithub.comresearchgate.netbiorxiv.org.

Enhanced Sampling: Standard MD can suffer from slow sampling of rare events or high-energy barriers. Enhanced sampling techniques, such as replica exchange or biased MD, are employed to accelerate the exploration of conformational space and improve the efficiency of sampling tandfonline.commdpi.combiorxiv.org.

Force Fields: The accuracy of MD simulations relies heavily on the underlying force field, which describes the potential energy of the system as a function of atomic coordinates nih.govaip.org. Force fields are often parameterized using quantum mechanical calculations and experimental data aip.orgrsc.org.

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide highly accurate descriptions of molecular electronic structure and energies.

Geometry Optimization and Energy Calculations: These methods are used to optimize the geometries of potential dipeptide conformers and calculate their relative energies researchgate.netresearchgate.netresearchgate.netuni-bonn.deacs.org. This allows for the construction of a detailed energy landscape, identifying the most stable conformers and the energy barriers separating them.

Vibrational Frequency Analysis: Quantum chemical calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of observed bands and confirm calculated structures sgu.ruresearchgate.netresearchgate.netresearchgate.netcas.cz.

Method Selection: Various DFT functionals and basis sets are available, each with different strengths and weaknesses in terms of accuracy and computational cost researchgate.netuni-bonn.dersc.orgchemrxiv.org. For instance, B3LYP is a commonly used hybrid functional researchgate.netresearchgate.netuni-bonn.de. The choice of method depends on the desired accuracy and the specific properties being investigated rsc.org.

Solvation Models: To accurately represent dipeptides in solution, quantum chemical calculations often incorporate implicit or explicit solvation models to account for solvent-environment interactions rsc.orgresearchgate.netacs.org.

Reference Interaction Site Model (RISM) Theory for Solvent Effects on Conformation

The Reference Interaction Site Model (RISM) theory, often coupled with molecular dynamics (MD) simulations, provides a powerful framework for investigating the influence of solvent on molecular conformations acs.orgrsc.orgnih.govaip.orguva.esrsc.orgresearchgate.netnih.gov. RISM theory models the solvent as a continuous medium or as discrete molecules, allowing for the calculation of solvation free energies, enthalpies, and entropies, as well as the analysis of solvation structures at an atomic level acs.orgrsc.org.

Studies utilizing RISM theory on model dipeptides, such as alanine (B10760859) dipeptide, have revealed that solvent effects significantly alter conformational preferences compared to the gas phase aip.orgresearchgate.netnih.gov. In the gas phase, dipeptides often favor compact, cyclic conformations stabilized by intramolecular hydrogen bonds (IHBs) aip.orgresearchgate.netnih.gov. However, in aqueous solutions, the strong intermolecular interactions between water molecules and the polar groups of the dipeptide backbone and side chains tend to stabilize more extended conformations aip.orgresearchgate.netnih.gov. These intermolecular interactions, including hydrogen bonding, can effectively compete with or disrupt intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium towards structures that maximize favorable interactions with the solvent aip.orgresearchgate.netnih.gov. RISM theory is instrumental in quantifying these solvation effects, predicting which conformations are most stabilized in solution, and providing insights into the balance between intramolecular and intermolecular forces that dictate peptide structure acs.orguva.esrsc.org.

Intrinsic and Environmental Factors Influencing Threonyl-Serine Conformation

The conformational landscape of H-Thr-ser-OH is shaped by a combination of intrinsic factors related to the amino acid residues themselves and external environmental influences.

Role of Side Chain Interactions in Threonine and Serine Residues

The side chains of Threonine (Thr) and Serine (Ser) play a critical role in dictating the dipeptide's conformation due to their polar hydroxyl (-OH) groups and, in Thr's case, a methyl (-CH3) group. These functional groups can engage in various interactions:

Hydrogen Bonding: The hydroxyl groups of both Ser and Thr are capable of acting as both hydrogen bond donors and acceptors. They can form intramolecular hydrogen bonds with backbone carbonyl oxygens (C=O) or amide protons (N-H), as well as with other polar groups on the same or adjacent residues nih.govuva.esrsc.orgresearchgate.netmdpi.comnih.govoup.comugr.es. These interactions can stabilize specific backbone dihedral angles (ϕ, ψ) and side-chain rotameric states (χ1, χ2), contributing to the formation of secondary structure motifs like γ-turns or β-turns nih.govrsc.orgresearchgate.netnih.govoup.com. For instance, the N-H...Oγ interaction involving the Ser side chain has been shown to be compatible with β-folding nih.gov.

Electrostatic Interactions: The polar nature of the hydroxyl groups can lead to electrostatic repulsions or attractions, particularly with charged or polar groups in the peptide backbone. For example, the negatively charged oxygen of the Ser/Thr hydroxyl group can experience electrostatic repulsion with the backbone carbonyl oxygen at specific positions, potentially inducing helix distortions nih.govnih.gov.

The specific orientation of these side chains (e.g., equatorial vs. axial) and their participation in hydrogen bonding networks significantly influence the relative stability of different dipeptide conformers acs.orgnih.govuva.es.

Analysis of Intramolecular Hydrogen Bonding Networks within Threonyl-Serine

Intramolecular hydrogen bonding (IHB) is a key intrinsic factor governing peptide conformation. In this compound, IHBs can form between:

Side Chain and Backbone: The hydroxyl group of Ser and Thr can form hydrogen bonds with backbone amide protons or carbonyl groups. For example, an N-H...Oγ interaction involving the Ser side chain and the backbone amide proton of the preceding residue can contribute to the stability of certain turns nih.govoup.com. Similarly, C=O...H-Oγ bonds can also form acs.orgresearchgate.netnih.gov.

Side Chain to Side Chain: While less common in simple dipeptides, specific side chain orientations could potentially lead to interactions between the Thr and Ser side chains themselves, although backbone-mediated interactions are generally more dominant.

These IHBs are particularly important in stabilizing specific conformations in the gas phase. However, their influence in solution can be modulated by solvent interactions, which may compete for these hydrogen bonding partners aip.orgresearchgate.netnih.gov. Studies on phosphorylated Ser and Thr dipeptides highlight how charged side chains can form strong IHBs with the backbone, leading to distinct conformational preferences and transitions nih.govresearchgate.net.

Influence of Crystal and Solution Environments on Dipeptide Conformation

The environment in which this compound exists—whether in a crystal lattice or in solution—profoundly affects its preferred conformation.

Crystal Environment: In the solid state, crystal packing forces and extensive intermolecular hydrogen bonding networks dictate the observed conformation. Studies have shown that dipeptide conformations in crystals can be similar to their most stable solvated conformations, suggesting that the intrinsic conformational preferences are often well-represented in the solid state rsc.orgnih.gov. However, crystal forces can also stabilize conformations that might be less favored in solution due to specific packing arrangements or intermolecular interactions mdpi.com.

Solution Environment: In aqueous solution, solvent molecules, particularly water, play a dominant role. Water molecules can form strong intermolecular hydrogen bonds with the polar groups of the dipeptide, including the backbone amide and carbonyl groups, and the Ser and Thr hydroxyl groups aip.orgresearchgate.netnih.govugr.es. These interactions often stabilize extended conformations (e.g., polyproline II or β-strand-like structures) over compact, intramolecularly hydrogen-bonded forms aip.orgresearchgate.netnih.gov. The polarity and specific properties of the solvent are critical in determining the balance between intra- and intermolecular interactions, thereby influencing the dipeptide's conformational ensemble rsc.orgnih.govnih.govnih.gov. For example, the presence of water can disrupt IHBs that stabilize gas-phase conformers, leading to a shift towards solvent-interacting structures aip.orgresearchgate.netnih.gov.

Comparative Conformational Analysis of Threonyl-Serine versus Serine-Threonine and Other Dipeptides

Comparing the conformational preferences of this compound with its isomer H-Ser-thr-OH and with dipeptides composed of other amino acids reveals the impact of amino acid sequence and identity on peptide structure.

Comparison with Other Dipeptides: The conformational propensities of this compound can be contrasted with those of dipeptides formed from other amino acids. For instance, dipeptides containing polar amino acids like Ser and Thr generally exhibit a greater tendency towards specific backbone conformations stabilized by side-chain-backbone hydrogen bonds compared to dipeptides composed of purely hydrophobic amino acids acs.orgnih.govuva.espnas.org. Dipeptides with Proline, for example, are known for their unique conformational constraints and helix-breaking or -promoting properties nih.govnih.gov. Glycine (B1666218), lacking a side chain, offers greater backbone flexibility, leading to a broader range of accessible conformations pnas.org. Alanine dipeptide is often used as a model, with studies indicating a preference for PII conformations in solution aip.orgnih.govresearchgate.net. The presence of two hydroxyl-bearing side chains in Thr-Ser suggests a conformational landscape rich in hydrogen bonding possibilities, potentially leading to a higher degree of order or specific turn structures compared to dipeptides with less polar side chains.

Table 1: Representative Dihedral Angles (ϕ, ψ) for Major Dipeptide Conformations

| Conformation Name | Typical ϕ (degrees) | Typical ψ (degrees) | Description |

| Polyproline II (PII) | -60 to -80 | 140 to 160 | Extended conformation, often stabilized by solvent interactions in solution |

| β-strand (β) | -120 to -140 | 130 to 155 | Extended conformation, similar to protein β-sheets |

| Right-handed α-helix (αR) | -50 to -70 | -40 to -60 | Compact helical structure |

| C7eq | -70 to -80 | -10 to 0 | Cyclic conformation stabilized by intramolecular hydrogen bond |

| C5 | -70 to -80 | 150 to 170 | Extended conformation, often with side chain interactions |

Note: Dihedral angle values are approximate and represent common ranges observed in studies of various dipeptides. Specific values can vary based on the amino acid sequence, solvent, and computational methodology used.

Advanced Computational Studies and in Silico Modeling of Threonyl Serine Dipeptide

Computational Chemistry Methodologies Applied to Threonyl-Serine Systems

A variety of computational chemistry techniques are employed to investigate the intricacies of the threonyl-serine dipeptide. These methods range from high-accuracy quantum mechanical calculations to efficient classical molecular dynamics simulations, each providing a different lens through which to view the dipeptide's behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. sciforum.netsemanticscholar.orgresearchgate.net For the threonyl-serine dipeptide, DFT calculations are instrumental in optimizing its three-dimensional geometry, calculating vibrational frequencies, and determining various molecular properties such as charge distribution and orbital energies. nih.govresearchgate.net Studies on related amino acids like serine and threonine have used DFT to evaluate chemical reactivity and investigate intermolecular interactions. sciforum.netresearchgate.net The conformational landscape of dipeptides can be explored using DFT to identify stable conformers and the energetic barriers between them. nih.gov

When H-Thr-Ser-OH interacts with another molecule (e.g., a solvent molecule, a metal ion, or a biological receptor), Symmetry-Adapted Perturbation Theory (SAPT) provides a powerful framework for analyzing the nature of these non-covalent interactions. wikipedia.orgq-chem.com Unlike supermolecular methods that calculate the total interaction energy by subtraction, SAPT directly computes the interaction energy as a perturbation and decomposes it into physically meaningful components. wikipedia.orgaip.orgq-chem.com This decomposition is crucial for understanding the driving forces behind molecular recognition involving threonyl-serine. The SAPT0 level, for example, neglects intramolecular electron correlation and provides a computationally efficient way to analyze these forces. wikipedia.orgaip.org

The primary components of interaction energy calculated by SAPT are detailed in the table below.

| SAPT Energy Component | Description | Nature of Force |

| Electrostatics (Eelst) | The classical Coulombic interaction between the static charge distributions of the two interacting molecules. chemrxiv.org | Attractive or Repulsive |

| Exchange (Eexch) | Also known as Pauli repulsion, this term arises from the quantum mechanical requirement that the wavefunction be antisymmetric with respect to the exchange of electrons between molecules. q-chem.comchemrxiv.org | Repulsive |

| Induction (Eind) | This component accounts for the polarization of one molecule by the static charge distribution of the other. It represents the stabilization from the distortion of electron clouds. wikipedia.orgaip.org | Attractive |

| Dispersion (Edisp) | Also known as London dispersion forces, this energy arises from the correlated fluctuations of electrons in the interacting molecules. It is a purely quantum mechanical effect. wikipedia.orgaip.org | Attractive |

This table outlines the fundamental energy components provided by a Symmetry-Adapted Perturbation Theory (SAPT) analysis, which are used to understand the non-covalent interactions of systems like the threonyl-serine dipeptide.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For this compound, docking simulations can be used to predict its binding mode and affinity to the active sites of enzymes such as serine/threonine protein kinases or threonyl-tRNA synthetase. nih.govnih.govresearchgate.net

The process involves generating a multitude of possible conformations and orientations (poses) of the dipeptide within the receptor's binding site. Each pose is then evaluated using a scoring function, which estimates the binding free energy. researchgate.net Lower scores typically indicate more favorable binding. Validation of a docking protocol is often achieved by re-docking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental position. nih.govmdpi.com These predictions can guide the design of peptide-based inhibitors or functional probes. researchgate.net

The following table presents hypothetical docking results for this compound against different protein targets to illustrate the output of such studies.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Threonyl-tRNA Synthetase | 1EVL | -7.8 | Arg450, Lys278 | Hydrogen Bonding, Electrostatic |

| Protein Kinase A (PKA) | 1ATP | -6.5 | Asp184, Lys72, Glu91 | Hydrogen Bonding, Salt Bridge |

| Casein Kinase 2 (CK2α) | 4KWP | -7.1 | Val116, Lys68, Asp175 | Hydrogen Bonding, Hydrophobic |

This is an illustrative table of potential molecular docking results for the Threonyl-Serine dipeptide with various protein targets. The scores and interacting residues are hypothetical examples of typical docking study outputs.

Database Generation and High-Throughput In Silico Screening of Dipeptide Interactions

The systematic exploration of dipeptide properties and interactions is facilitated by the generation of large virtual databases. acs.org These databases can contain thousands of theoretically possible dipeptides, each characterized by a set of calculated molecular descriptors. For this compound, these descriptors would include physicochemical properties like molecular weight, logP, polar surface area, and quantum chemical properties derived from DFT calculations.

High-throughput virtual screening (HTVS) leverages these databases to rapidly assess large numbers of molecules for a specific purpose. mdpi.comoup.com For instance, a dipeptide database could be screened against the 3D structure of a protein target using molecular docking to identify potential binders. oup.com Another application is in the development of Quantitative Structure-Activity Relationship (QSAR) models, where descriptors for a set of dipeptides are correlated with their experimentally measured biological activity, such as bitter taste or enzyme inhibition. acs.org These models can then be used to predict the activity of unscreened peptides, including threonyl-serine. mdpi.com

| Dipeptide | Sequence | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

| Threonyl-Serine | Thr-Ser | 222.21 | -3.5 | 134.2 | 5 | 5 |

| Glycyl-Alanine | Gly-Ala | 146.14 | -2.8 | 83.6 | 3 | 3 |

| Valyl-Leucine | Val-Leu | 246.32 | 0.5 | 83.6 | 3 | 3 |

| Phenylalanyl-Tyrosine | Phe-Tyr | 344.38 | -1.2 | 120.4 | 4 | 5 |

This table provides an example of data that might be found in a dipeptide database used for in silico screening. It includes the Threonyl-Serine dipeptide and other examples for comparison, with calculated physicochemical descriptors.

Application of Machine Learning and Artificial Intelligence in Threonyl-Serine Dipeptide Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the prediction of complex properties from sequence and structure data. acs.orgfrontiersin.orgnih.gov These approaches are particularly valuable given the vast combinatorial space of possible peptide sequences. acs.org For a dipeptide like this compound, ML models can be trained on large datasets of known peptides to predict a wide range of characteristics. frontiersin.org

Applications include predicting biological activity (e.g., antimicrobial, anticancer, or cell-penetrating properties), physicochemical properties (e.g., solubility, stability), and structural propensities (e.g., self-assembly into nanomaterials). acs.orgfrontiersin.orgmdpi.com Deep learning models, such as those using long short-term memory (LSTM) networks or transformers, can capture complex patterns within peptide sequences to make highly accurate predictions. mdpi.comacs.org These tools can accelerate the discovery of functional peptides by prioritizing candidates like threonyl-serine for experimental validation. nih.gov

| Machine Learning Model | Application in Peptide Research | Potential Use for Thr-Ser |

| Support Vector Machine (SVM) | Classification of peptides (e.g., bioactive vs. non-bioactive). acs.org | Predict if Thr-Ser belongs to a specific functional class (e.g., enzyme inhibitor). |

| Random Forest | Regression for predicting quantitative values (e.g., IC50, binding affinity). acs.org | Predict the binding affinity of Thr-Ser to a specific receptor. |

| Recurrent Neural Network (RNN/LSTM) | Sequence-based prediction of function, detectability in mass spectrometry. mdpi.comacs.org | Predict the likelihood of Thr-Ser having a specific biological function based on its sequence. |

| Graph Neural Network (GNN) | Learning from molecular graph structures to predict properties or develop force fields. arxiv.org | Predict physicochemical properties of Thr-Ser based on its atomic connectivity. |

This table summarizes common machine learning models and their applications in peptide science, with specific examples of how they could be applied to research on the Threonyl-Serine dipeptide.

Development and Refinement of Force Fields for Threonyl-Serine Containing Molecular Systems

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to study the dynamic behavior of molecules over time. The accuracy of these simulations is critically dependent on the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. arxiv.org

Developing accurate force field parameters for all 20 standard amino acid residues, including threonine and serine, has been a major focus of computational chemistry. nih.gov Parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) are typically derived by fitting to high-level quantum mechanical calculations or experimental data. nih.govresearchgate.net Constant force MD simulations have been used to study the dynamics of serine/threonine-containing motifs, highlighting the importance of accurate parameters for describing processes like isomerization. nih.gov

Recently, machine learning approaches have been used to develop next-generation force fields. arxiv.orgchoderalab.org These methods can learn complex relationships from large quantum chemical datasets to generate more accurate and transferable parameters, which could be applied to simulations of systems containing the this compound dipeptide, leading to more reliable predictions of its dynamics, folding, and interactions. arxiv.org

| Force Field Energy Term | Mathematical Form (Conceptual) | Description |

| Bond Stretching | E = kb(r - r0)² | Energy associated with stretching or compressing a covalent bond from its equilibrium length (r0). |

| Angle Bending | E = kθ(θ - θ0)² | Energy required to bend the angle between three bonded atoms from its equilibrium value (θ0). |

| Torsional (Dihedral) | E = Vn[1 + cos(nφ - δ)] | Energy associated with the rotation around a central bond, describing conformational preferences. |

| van der Waals | E = (A/r¹²) - (B/r⁶) | Represents short-range repulsion and long-range attraction between non-bonded atoms (Lennard-Jones potential). |

| Electrostatic | E = (qiqj) / (εrij) | Describes the Coulombic interaction between atomic partial charges (qi, qj). |

This table outlines the typical components of a classical molecular mechanics force field like CHARMM or AMBER, which are essential for conducting molecular dynamics simulations on systems containing this compound.

Threonyl Serine Dipeptide in Enzymatic Systems and Biocatalysis

Enzymatic Hydrolysis and Proteolytic Processing of Threonyl-Serine Containing Peptides

Enzymes that hydrolyze peptide bonds, such as dipeptidases and proteases, are crucial for breaking down proteins and peptides into smaller units. The Threonyl-Serine dipeptide sequence can be a target for these enzymes, with their activity often dictated by specific recognition motifs and catalytic machinery.

Mechanistic Investigations of Enzymes Acting on Threonyl-Serine

The precise mechanisms by which enzymes hydrolyze the peptide bond in Threonyl-Serine are often studied in the context of broader enzyme classes, such as serine proteases or metalloenzymes. Serine proteases, for instance, utilize a catalytic triad (B1167595) (Asp-His-Ser) where the serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond wou.eduwikipedia.org. This forms a transient covalent intermediate, which is then hydrolyzed wou.eduwikipedia.org. The specific role of threonine or serine residues within a substrate peptide can influence these mechanisms. For example, in some enzyme systems, a threonine residue in the active site can play a role in stabilizing transition states or intermediates pnas.orgresearchgate.net.

In the context of glycosyltransferases, protein O-fucosyltransferase 1 (POFUT1) fucosylates threonine or serine residues within specific sequences. Its mechanism involves proton shuttling through an active site asparagine, as POFUT1 lacks a typical basic residue to deprotonate the Thr/Ser nucleophile acs.orgunizar.esresearchgate.net. This highlights how the presence and position of Thr/Ser residues in a substrate can necessitate unique catalytic strategies.

Threonyl-Serine as a Substrate or Leaving Group in Enzyme-Catalyzed Reactions

Threonyl-Serine can function as either the primary substrate acted upon by an enzyme or as a leaving group released during a catalytic reaction. For example, in enzyme-catalyzed peptide ligation, specific recognition motifs are cleaved, releasing a dipeptide or amino acid fragment. Sortase A, a bacterial enzyme, cleaves an LPXTG motif, releasing a glycine-containing peptide and forming an acyl-enzyme intermediate frontiersin.orguva.nl. While this specific example involves a Thr-Gly bond, the principle applies to other peptide sequences, where a dipeptide like Thr-Ser could potentially be a leaving group or a substrate for further modification.

Role of Threonyl-Serine Residues in Enzyme Active Site Recognition and Catalytic Mechanisms

The Threonyl-Serine sequence, or individual Thr and Ser residues within a larger protein, can be critical for an enzyme's ability to recognize and bind its substrate. In aminoacyl-tRNA synthetases (ARSs), such as threonyl-tRNA synthetase (ThrRS), the enzyme must discriminate between cognate and non-cognate amino acids. ThrRS, for instance, utilizes a zinc ion in its active site to recognize threonine, distinguishing it from isosteric valine and activating serine at a much lower rate nih.gov. The enzyme also employs editing mechanisms to remove mischarged serine from tRNAThr, enhancing translational fidelity nih.govelifesciences.orgoup.comresearchgate.net. The specific arrangement of amino acids, including threonine and serine, within an enzyme's active site is paramount for its catalytic efficiency and specificity. For example, a threonine residue preceding the catalytic cysteine in Sortase A is proposed to play a role in stabilizing reaction intermediates researchgate.net.

Biocatalytic Tailoring of Threonyl-Serine and Related Cyclic Dipeptides

Biocatalysis offers methods for modifying or synthesizing peptides, including those containing Threonyl-Serine. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are formed by the condensation of two α-amino acids. These can arise from the spontaneous cyclization of dipeptides or be synthesized enzymatically by enzymes like cyclodipeptide synthases (CDPSs) or certain peptidases nih.govmdpi.com. While specific enzymatic pathways for the direct biocatalytic tailoring of the H-Thr-ser-OH dipeptide are not extensively detailed in the provided search results, the general principles of peptide synthesis and modification using enzymes like ligases (e.g., Sortase A, Butelase) and peptidases are well-established frontiersin.orguva.nlfrontiersin.org. These enzymes can be engineered or utilized for specific peptide bond formations or cleavages, offering routes for creating or modifying peptides containing the Thr-Ser sequence.

Compound List:

Threonyl-Serine (this compound)

Threonine (Thr)

Serine (Ser)

Glycine (B1666218) (Gly)

Proline (Pro)

Alanine (B10760859) (Ala)

Valine (Val)

Isoleucine (Ile)

Leucine (Leu)

Aspartic Acid (Asp)

Asparagine (Asn)

Glutamic Acid (Glu)

Histidine (His)

Cysteine (Cys)

Lysine (Lys)

Arginine (Arg)

Methionine (Met)

Glutamine (Gln)

Phenylalanine (Phe)

Tyrosine (Tyr)

Threonyl Serine Dipeptide As a Building Block in Advanced Peptide Design and Biomaterial Engineering

Threonyl-Serine in Self-Assembling Peptide Systems

Peptide self-assembly is a powerful strategy for creating ordered nanostructures and functional biomaterials. The Threonyl-Serine dipeptide plays a significant role in these systems by acting as a key structural element that drives the formation of higher-order assemblies. The inherent properties of Thr-Ser, such as its capacity for hydrogen bonding and its specific backbone conformation, contribute to the predictable and controlled assembly of peptide molecules into defined architectures like nanofibers, nanotubes, or hydrogels.

Fundamental Mechanisms of Threonyl-Serine Mediated Self-Assembly

The self-assembly of peptides containing the Threonyl-Serine sequence is primarily governed by non-covalent interactions. Hydrogen bonding, particularly between the hydroxyl groups of Serine and Threonine, and between peptide backbone amide and carbonyl groups, is a dominant force. These interactions promote the alignment and association of peptide molecules into ordered structures. Additionally, hydrophobic interactions and electrostatic forces, depending on the surrounding amino acids and environmental conditions (pH, ionic strength), can also contribute to the stability and morphology of the assembled structures. The specific arrangement of Thr-Ser within a peptide sequence dictates the directionality and strength of these interactions, thereby controlling the pathway and outcome of the self-assembly process.

Rational Design of Self-Assembling Nanostructures and Hydrogels

Rational design approaches are employed to engineer specific nanostructures and hydrogels using Threonyl-Serine building blocks. By systematically varying the peptide sequence, length, and incorporating Thr-Ser at strategic positions, researchers can control the morphology, size, and mechanical properties of the resulting assemblies. For example, peptides rich in Thr-Ser may favor the formation of beta-sheet structures, leading to the assembly of rigid nanofibers. Conversely, incorporating Thr-Ser into sequences designed for specific chain packing can yield hydrogels with tunable viscoelastic properties. Computational modeling and experimental characterization are often used in tandem to predict and validate the self-assembly behavior, enabling the creation of materials with precise architectural features for applications in drug delivery, tissue engineering, and biosensing.

Engineering Functional Biomaterials Utilizing Threonyl-Serine Building Blocks

Threonyl-Serine dipeptides are integral to the engineering of functional biomaterials, where their unique characteristics are harnessed to imbue materials with specific biological or physical properties. By incorporating Thr-Ser sequences into peptide scaffolds, researchers can create materials that mimic the extracellular matrix, provide controlled release of therapeutic agents, or act as scaffolds for cell growth and differentiation. The ability to precisely control peptide sequence and assembly allows for the development of biomaterials tailored for specific biomedical applications.

Threonyl-Serine Contributions to Biomaterial Architecture and Mechanical Properties

The inclusion of Threonyl-Serine sequences significantly influences the architecture and mechanical properties of peptide-based biomaterials. The propensity of Thr-Ser to engage in extensive hydrogen bonding networks contributes to the structural integrity and mechanical strength of self-assembled hydrogels. For instance, studies have shown that variations in peptide sequences containing Thr-Ser motifs can lead to hydrogels with distinct storage moduli (G') and loss moduli (G''), reflecting differences in their stiffness, elasticity, and viscoelastic behavior. These properties are critical for applications where mechanical cues are important, such as in load-bearing tissue engineering scaffolds or injectable hydrogels that need to maintain their structure under physiological stress.

Advanced Analytical and Biophysical Characterization of Threonyl Serine Dipeptide in Research Contexts

High-Resolution Mass Spectrometry Techniques for Threonyl-Serine Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the precise identification and characterization of peptides like H-Thr-ser-OH. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) are routinely employed ebi.ac.uknih.gov. These methods allow for the determination of the peptide's molecular weight with high accuracy, enabling unambiguous identification.

For this compound, specific mass spectrometric data includes the observation of a precursor ion [M+H]+ at a mass-to-charge ratio (m/z) of 207.097548, with a measured retention time of approximately 2.23 minutes nih.gov. Tandem mass spectrometry (MS/MS) fragmentation provides further structural information by breaking the peptide bond, yielding characteristic fragment ions that confirm the amino acid sequence (Threonine-Serine). This capability is crucial for verifying the identity of the synthesized or isolated dipeptide and for identifying any potential post-translational modifications, though specific modifications on this compound are not detailed in the current literature.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Threonyl-Serine Containing Peptides

Structural elucidation techniques are vital for understanding the three-dimensional arrangement of molecules. This compound has been successfully crystallized, providing insights into its solid-state conformation biosynth.com. Specifically, studies involving hydrogensquarates of L-threonyl-L-serine (this compound) have utilized single crystal X-ray diffraction, correlating experimental findings with theoretical predictions supported by IR-LD spectroscopy ebi.ac.uk.

X-ray diffraction (XRD) is a powerful technique that analyzes the diffraction pattern produced when X-rays interact with a crystalline sample. This interaction allows for the determination of the precise arrangement of atoms within the crystal lattice, revealing molecular conformation, bond lengths, and angles wikipedia.org. The resolution achieved in such crystallographic studies, such as the 1.5 Å resolution reported for this compound biosynth.com, offers a detailed view of its molecular structure.

While cryo-electron microscopy (Cryo-EM) is more commonly applied to larger biomolecules and assemblies, it is a high-resolution imaging technique capable of determining the structures of peptides and protein complexes in a near-native state ontosight.ai. Its application to smaller peptides like this compound would typically be in the context of larger supramolecular structures or complexes where the dipeptide plays a structural or functional role.

Spectroscopic Investigations of Threonyl-Serine Interactions with Solvents and Ions

Spectroscopic methods are fundamental for investigating the molecular properties and interactions of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the dipeptide's structure by providing detailed information about the chemical environment of its constituent atoms ebi.ac.uknih.govhmdb.ca. Predicted ¹H and ¹³C NMR spectra for this compound are available, aiding in the assignment of signals and conformational analysis hmdb.ca. These techniques can reveal details about hydrogen bonding, protonation states, and molecular conformation in solution.

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of molecules, making it sensitive to functional groups and their interactions, including hydrogen bonding with solvents or ions researchgate.netacs.orgwikipedia.org. Studies have employed solid-state linear-polarized IR spectroscopy and IR-Linear Dichroism (IR-LD) to characterize this compound and its derivatives, often in conjunction with theoretical calculations like ab initio methods ebi.ac.ukresearchgate.netresearchgate.net. The hydroxyl groups of serine and threonine residues, for instance, are known to participate in hydrogen bonding, which significantly influences their IR absorption bands acs.org. These spectroscopic investigations are crucial for understanding the solvation behavior and potential interactions of this compound with its environment.

Rheological and Mechanical Characterization of Threonyl-Serine Based Self-Assemblies

Peptides are known to self-assemble into various supramolecular structures, including hydrogels, which exhibit distinct rheological and mechanical properties mdpi.commdpi.com. The specific amino acid sequence and the nature of the amino acid side chains play a critical role in dictating the self-assembly process and the resulting material characteristics.

The presence of serine, as in this compound, can influence these properties. In the context of peptide hydrogel formation, it has been observed that replacing certain amino acids with serine can alter the degree of intermolecular hydrogen bonding within the self-assembled network mdpi.com. This modulation of hydrogen bonding directly impacts the viscoelastic properties of the hydrogel, potentially leading to changes in its elastic modulus. For example, a decrease in hydrogen bonding due to the inclusion of serine has been shown to reduce the elastic modulus of peptide hydrogels by two to three orders of magnitude mdpi.com.

Rheological measurements, such as dynamic oscillatory rheology, are employed to quantify these mechanical properties, typically by measuring the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material, respectively mdpi.commdpi.comfrontiersin.org. While direct detailed studies on the rheological properties of this compound-based self-assemblies are limited, the general principles of peptide self-assembly highlight the significant influence of amino acid composition, including serine, on the formation and mechanical behavior of such materials.

Future Research Trajectories and Emerging Paradigms for Threonyl Serine Dipeptide

Integration of Multiscale Experimental and Computational Methodologies for Comprehensive Understanding

A complete understanding of Threonyl-Serine's behavior, from its quantum mechanical properties to its role in macroscopic systems, necessitates a synergistic approach that combines computational modeling with experimental validation. Multiscale modeling, which bridges different levels of resolution, is a particularly powerful paradigm for this purpose. proquest.comyoutube.com

Computational approaches, such as molecular dynamics (MD) and Brownian dynamics simulations, can elucidate the conformational dynamics and underlying free energy landscape of the dipeptide in various environments. nih.gov These simulations can predict how H-Thr-Ser-OH interacts with solvents, ions, and other biomolecules. Coarse-grained (CG) models can extend these simulations to larger systems and longer timescales, allowing for the study of processes like self-assembly and aggregation, which would be computationally prohibitive at an all-atom (AA) resolution. proquest.comnih.govdigitellinc.com These computational studies provide a microscopic view of how the amino acid sequence influences secondary structure and aggregation propensity. nih.gov

Experimental techniques are crucial for grounding these computational models in physical reality. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural data of the dipeptide, which can be used to validate and refine computational force fields. The integration of these methods allows for a comprehensive analysis of the structure-function relationships of peptides like Threonyl-Serine. digitellinc.com

| Methodology | Focus | Key Insights Provided | Complementary Techniques |

|---|---|---|---|

| All-Atom (AA) Molecular Dynamics | High-resolution conformational dynamics, solvent interactions, and binding events. | Precise bond angles, dihedral transitions, and hydration shells. | NMR Spectroscopy, X-ray Crystallography |

| Coarse-Grained (CG) Simulations | Large-scale phenomena like self-assembly, aggregation, and hydrogel formation. | Principles of supramolecular organization and material properties. nih.gov | Electron Microscopy, Rheology |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, and spectroscopic properties. | Accurate energetics for bond formation/cleavage and charge distribution. | Infrared (IR) and Raman Spectroscopy |

| Hybrid QM/MM | Enzymatic reactions or photochemical processes involving the dipeptide. | High-accuracy treatment of the reactive center combined with the efficiency of molecular mechanics for the environment. | Enzyme kinetics assays |

Exploration of Novel Biosynthetic and Chemical Pathways for Threonyl-Serine Derivatives

The generation of Threonyl-Serine and its modified derivatives is critical for enabling their study and application. Research in this area is advancing on both biosynthetic and chemical fronts.

Biosynthetic Pathways: In biological systems, dipeptides are typically formed through the hydrolysis of larger polypeptides by enzymes like dipeptidyl peptidases. wikipedia.org However, direct, engineered biosynthesis offers a more controlled and sustainable production route. This involves harnessing and modifying natural metabolic pathways. Threonine biosynthesis in bacteria and plants originates from aspartate, involving a series of enzymatic steps catalyzed by enzymes such as aspartate kinase and threonine synthase. creative-proteomics.comresearchgate.netgenome.jpkegg.jpresearchgate.net Serine is derived from 3-phospho-D-glycerate, an intermediate of glycolysis. kegg.jpslideshare.net Systems metabolic engineering of microorganisms like Escherichia coli can be used to overproduce these precursor amino acids. nih.gov Future research could focus on engineering novel enzymatic pathways or nonribosomal peptide synthetases (NRPSs) specifically designed to couple threonine and serine, offering a fermentative route to the dipeptide. nih.gov

Chemical Synthesis Pathways: Traditional chemical synthesis of dipeptides involves a multi-step process: protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond using coupling agents, and subsequent deprotection. wikipedia.orgresearchgate.netmasterorganicchemistry.com While effective, this approach can generate significant chemical waste. researchgate.net

More advanced and chemoselective methods are emerging as powerful alternatives. One prominent strategy is Serine/Threonine Ligation (STL) . This method allows for the joining of two unprotected peptide segments, one with a C-terminal salicylaldehyde (B1680747) (SAL) ester and the other with an N-terminal serine or threonine. frontiersin.orgnih.gov This reaction forms a native peptide bond at the ligation site and is highly valued for its efficiency and compatibility with a wide range of amino acids. frontiersin.org The development of such ligation techniques is crucial for synthesizing complex Threonyl-Serine-containing peptides and proteins for research. nih.gov

| Strategy | Core Principle | Advantages | Challenges |

|---|---|---|---|

| Classical Chemical Synthesis | Stepwise addition of amino acids with protecting groups. researchgate.net | High yield, applicable to a wide range of derivatives. | Multi-step, high waste generation, potential for side reactions. researchgate.net |

| Enzymatic Synthesis | Use of proteases in reverse or specific ligases to form peptide bonds. researchgate.net | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate limitations. |

| Serine/Threonine Ligation (STL) | Chemoselective reaction between a C-terminal SAL ester and an N-terminal Ser/Thr. frontiersin.org | Works with unprotected peptides, forms a native bond, high efficiency. | Requires specific C-terminal modification, certain amino acids are not compatible. frontiersin.org |

| Engineered Biosynthesis | Metabolic engineering of microbes to produce the dipeptide directly. nih.gov | Potentially low-cost, sustainable, scalable production. | Complex pathway engineering, optimization of yield and titer. |

Expanding the Fundamental Application Landscape in Biomolecular Engineering

The unique chemical properties of the threonine and serine side chains—specifically their hydroxyl (-OH) groups—make the this compound dipeptide an attractive building block in biomolecular engineering.

One of the most promising areas is the development of peptide-based biomaterials. Dipeptides are known to self-assemble into ordered nanostructures, including hydrogels. acs.org These materials are valuable for applications in tissue regeneration, 3D cell culture, and controlled drug delivery due to their biocompatibility and tunable mechanical properties. acs.org The hydroxyl groups of Threonyl-Serine can participate in hydrogen bonding networks that stabilize these supramolecular assemblies. Research has shown that the specific identity of serine or threonine can dramatically influence the resulting morphology of these assemblies, leading to either fibrillar or vesicular structures. rsc.org

Furthermore, Threonyl-Serine can be incorporated into larger proteins through synthetic biology techniques. By engineering aminoacyl-tRNA synthetase and tRNA pairs, it may be possible to site-specifically introduce the dipeptide or its derivatives during protein translation. nih.govfrontiersin.org This could be used to create proteins with novel catalytic activities, enhanced stability, or specific binding properties. For instance, the hydroxyl groups can serve as sites for post-translational modifications like phosphorylation, which is a key mechanism in cellular signaling. wikipedia.org

| Application Area | Underlying Principle | Key Role of Thr-Ser |

|---|---|---|

| Tissue Engineering | Formation of biocompatible hydrogel scaffolds that mimic the extracellular matrix. acs.org | Provides structural integrity through hydrogen bonding and sites for cell attachment. |

| Drug Delivery | Encapsulation of therapeutic agents within a self-assembled dipeptide nanostructure. acs.orgresearchgate.net | Forms a stable, biocompatible matrix for controlled release of cargo. |

| Synthetic Biology | Incorporation as a non-canonical unit into engineered proteins. | Introduces specific sites for post-translational modification or to alter protein folding and function. |

| Biosensing | Designing peptides that undergo a detectable conformational change upon binding a target molecule. | Acts as a recognition element whose binding properties can be tuned through derivatization. |

Investigating the Role of Threonyl-Serine in Uncharacterized Biological Processes and Pathways

While the individual metabolic roles of L-threonine and L-serine are well-documented, the specific biological functions of the this compound dipeptide are largely uncharacterized. Threonine is an essential amino acid involved in protein synthesis, lipid metabolism, and immune function. nih.gov Serine is a precursor for the synthesis of other amino acids (like glycine (B1666218) and cysteine), phospholipids, and is crucial in one-carbon metabolism. slideshare.netnih.gov

Future research must investigate whether the Threonyl-Serine dipeptide is merely a transient intermediate in protein turnover or if it possesses distinct biological activities. Dipeptides are absorbed more rapidly than free amino acids in the gut and can have unique physiological functions. wikipedia.orgnih.gov It is plausible that this compound could act as a signaling molecule. The serine and threonine residues are the primary targets of a major class of signaling enzymes known as serine/threonine-specific protein kinases (STKs), which regulate a vast array of cellular processes including cell proliferation, differentiation, and apoptosis. wikipedia.orgfrontiersin.orgnih.gov It is an open question whether the dipeptide could modulate the activity of these kinases or phosphatases, thereby influencing cellular signaling cascades.

Investigating the metabolome of various tissues under different physiological or pathological conditions could reveal the presence and potential regulation of this compound levels. Such studies could uncover novel metabolic pathways or signaling roles for this simple but potentially significant biomolecule. researchgate.netnih.gov

Q & A

Q. Purity Verification :

- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA); purity ≥95% is acceptable for most studies .

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical [M+H]⁺ = 237.2 g/mol).

Advanced: How should researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

Answer:

Contradictory stability data often arise from differences in experimental design. To resolve these:

- Replicate Conditions : Standardize buffer systems (e.g., phosphate vs. acetate buffers) and temperatures .

- Analytical Controls : Use LC-MS to track degradation products (e.g., deamidation or hydrolysis) over time .

- Statistical Analysis : Apply time-series models to quantify degradation rates and identify pH-dependent thresholds .

Q. Example Optimization Table :

| Coupling Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HBTU/HOBt | 25 | 78 | 92 |

| DIC/Oxyma | 40 | 85 | 95 |

Basic: What handling and storage protocols prevent this compound degradation?

Answer:

- Storage : Lyophilize and store at -20°C under argon to avoid hydrolysis and oxidation.

- Reconstitution : Use degassed, neutral-pH buffers (e.g., 10 mM ammonium bicarbonate) .

Advanced: How can conflicting bioactivity data for this compound in cell-based assays be resolved?

Answer:

Conflicts often stem from variability in:

- Cell Lines : Validate using ≥2 cell types (e.g., HEK293 vs. HeLa) .

- Assay Conditions : Standardize incubation times (24–48 hours) and serum-free media to reduce interference .

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values and assess reproducibility .

Q. Example Bioactivity Table :

| Cell Line | Assay Type | EC₅₀ (μM) | 95% Confidence Interval |

|---|---|---|---|

| HEK293 | cAMP Inhibition | 12.3 | 10.1–14.5 |

| HeLa | Apoptosis | 45.6 | 38.9–52.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.